molecular formula C13H14F3NO4S B2451096 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2320465-94-7

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2451096
CAS No.: 2320465-94-7
M. Wt: 337.31
InChI Key: HEZWEKORLGURPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound characterized by the presence of a trifluoroethoxy group, an azetidine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions, including acidic, basic, and catalytic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules, which can provide insights into its potential therapeutic effects.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These interactions can include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

1-[3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c1-9(18)10-3-2-4-12(5-10)22(19,20)17-6-11(7-17)21-8-13(14,15)16/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZWEKORLGURPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.